Methyl 3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
“Methyl 3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound. It is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, it can be synthesized through nucleophilic and amidation reactions . The structures were solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using X-ray diffraction data. The crystal structure was recorded on a Bruker APEX II diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at 170 K .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is employed in the synthesis of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . It can also undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various methods. For instance, the crystal structure of the compound was analyzed using X-ray diffraction data .Mechanism of Action
Target of Action
It is known that compounds with similar structures are often used in the synthesis of novel copolymers .
Mode of Action
Compounds with similar structures, such as 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be involved in borylation reactions . These reactions typically involve the addition of a boron atom to organic compounds, which can significantly alter their chemical properties and reactivity .
Biochemical Pathways
It’s known that borylation reactions, which this compound may be involved in, are crucial in various chemical syntheses . These reactions can lead to the formation of new compounds with diverse properties, potentially affecting a wide range of biochemical pathways.
Result of Action
Given its potential involvement in borylation reactions, it could contribute to the synthesis of a wide range of novel compounds with diverse properties .
Action Environment
The action, efficacy, and stability of Methyl 3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be influenced by various environmental factors. These may include the pH, temperature, and presence of other compounds or catalysts that can affect its reactivity and the course of its reactions .
Safety and Hazards
Future Directions
The future directions of this compound involve its wide range of applications in pharmacy and biology. It is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology . It can be used to protect diols in the organic synthesis of drugs, utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In addition, it can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
properties
IUPAC Name |
methyl 3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-10-12(14(18)20-7)8-11(9-13(10)19-6)17-21-15(2,3)16(4,5)22-17/h8-9H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRCYGOHRBQFIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701117411 | |
Record name | Benzoic acid, 3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701117411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2096336-72-8 | |
Record name | Benzoic acid, 3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096336-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701117411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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